2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-4-18-8-6-7-9-20(18)27-21(32)15-29-22-16(3)28-31(5-2)23(22)24(33)30(25(29)34)14-17-10-12-19(26)13-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVHFDTPOXRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N(N=C3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
The following compounds share the pyrazolo[4,3-d]pyrimidine core but differ in substituents (Table 1):
*Estimated based on structural similarity.
Key Differences:
- Position 6 Substituents : The target compound and both feature 4-fluorobenzyl, while uses 2-phenylethyl. The 4-fluorobenzyl group enhances electronegativity and may improve target binding via halogen interactions .
- Acetamide Modifications : The target compound’s 2-ethylphenyl group introduces steric bulk compared to ’s 4-fluorobenzyl and ’s furylmethyl. This could alter pharmacokinetics (e.g., absorption, metabolism) .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (MACCS/Morgan fingerprints), structural similarity was quantified (Table 2):
| Metric | Target vs. | Target vs. |
|---|---|---|
| Tanimoto (MACCS) | ~0.65 | ~0.55 |
| Dice (Morgan) | ~0.70 | ~0.60 |
Bioactivity and Target Profiling
- : Compounds with >60% structural similarity often cluster into groups with related bioactivity profiles. The target compound’s 4-fluorobenzyl and ethylphenyl groups may align it with kinase inhibitors (e.g., PI3K/AKT pathway modulators) .
- : Substructure analysis links pyrazolo[4,3-d]pyrimidines to kinase inhibition.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 2-ethylphenyl group may slow hepatic metabolism compared to smaller substituents (e.g., furylmethyl in ) due to steric hindrance .
Q & A
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate or glycoside moieties to the acetamide nitrogen for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve oral bioavailability, monitored via in vivo pharmacokinetic studies .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for crystalline forms with improved dissolution rates .
What computational tools are recommended for predicting metabolic pathways?
Q. Advanced Research Focus
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., N-deethylation of the ethyl group) .
- Metabolite Identification : Combine in silico tools (Meteor Nexus) with in vitro microsomal assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
